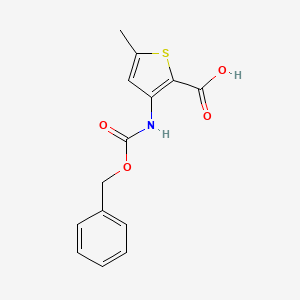

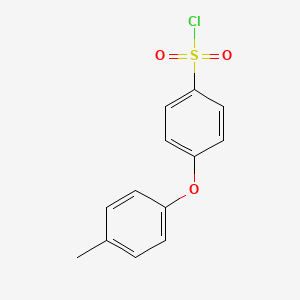

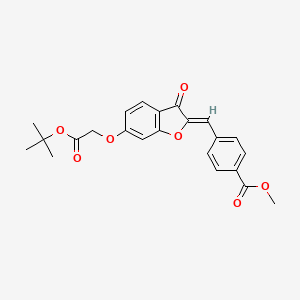

![molecular formula C16H13N3O3 B2599876 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide CAS No. 1105250-77-8](/img/structure/B2599876.png)

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It has been studied for its potential anti-HIV-1 activity .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using molecular docking studies . The designed compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis

The flow of electron density along the cyclocondensation reaction between ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido[1.2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Aplicaciones Científicas De Investigación

1Analgesic Properties

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide: and its picolylamide derivatives have been investigated for their analgesic activity. Researchers synthesized a series of these compounds to establish a structure-analgesic activity relationship. The spatial structure of this group of substances was assessed. While some compounds exhibited marked analgesic properties, the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to structurally similar pyrido[1,2-a]pyrimidine derivatives led to a decrease in analgesic activity. Nonetheless, this research sheds light on potential pain management applications .

2Chalcogenation Reactions

An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide was developed. This reaction allows the synthesis of diverse 3-ArS/ArSe derivatives in high yields. These derivatives could find applications in various fields, including materials science and drug discovery .

3Anticonvulsant Activity

Analog compounds containing a 2-cyanoethyl group were synthesized based on the 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide scaffold. These analogs were evaluated for anticonvulsant activity in mice using maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizure tests. Notably, compounds such as 3-{(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile exhibited potent anticonvulsant activity .

4Anti-HIV Potential

Certain 1,3,4-oxadiazole- and 1,3,4-thiadiazole-substituted derivatives of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide were investigated for their anti-HIV properties. These compounds were found to be suitable scaffolds for designing anti-HIV agents. Importantly, they exhibited no cytotoxicity at a concentration of 100 μM, making them promising candidates for further research .

5Pyrido[1,2-a]pyrimidin-2-one Synthesis

The synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related compounds has been explored. Lithium amide anions were used to achieve excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer. This method provides access to various derivatives, potentially useful in drug development and chemical biology .

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-14(17-12-6-2-1-3-7-12)11-22-15-10-16(21)19-9-5-4-8-13(19)18-15/h1-10H,11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAXYGOZXYNAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)

![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)

![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)